2,3,4,4',5-Pentabromobiphenyl

Description

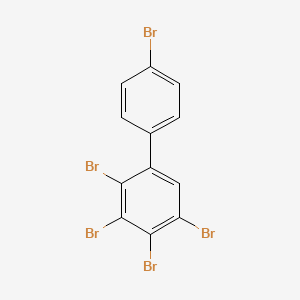

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBFPVURMRYUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242324 | |

| Record name | 1,1'-Biphenyl, 2,3,4,4',5-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96551-70-1 | |

| Record name | 2,3,4,4',5-Pentabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096551701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3,4,4',5-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',5-PENTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S531A1M64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Characterization of 2,3,4,4 ,5 Pentabromobiphenyl

IUPAC Naming Conventions for Polybrominated Biphenyls

The systematic naming of polybrominated biphenyls follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC) for substituted biphenyls. nih.govcdc.govnih.gov The core of the nomenclature is the biphenyl (B1667301) structure, which consists of two phenyl rings linked by a single carbon-carbon bond. The carbon atoms on each ring are numbered from 1 to 6, with one ring being designated as the unprimed ring and the other as the primed ring (1' to 6'). The positions 2, 2', 6, and 6' are referred to as ortho positions; 3, 3', 5, and 5' are meta positions; and 4 and 4' are para positions. nih.govcdc.gov

To simplify the identification of the 209 possible PBB congeners, a numbering system analogous to that used for polychlorinated biphenyls (PCBs) was developed by Ballschmiter and Zell. nih.govcdc.govnih.gov This system assigns a unique number, often referred to as the BZ number, to each congener in ascending numerical order. cdc.govnih.gov For instance, the congener 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) is widely known as PBB-153. cdc.govresearchgate.net Following this convention, 2,3,4,4',5-Pentabromobiphenyl is designated as PBB-118. This standardized numbering is crucial for researchers to unambiguously identify individual PBB congeners in complex environmental and biological samples.

Positional Isomerism and Bromine Substitution Patterns in PBBs

Positional isomerism is a form of structural isomerism where compounds have the same molecular formula but differ in the position of the substituent atoms on the carbon skeleton. creative-chemistry.org.ukcurlyarrows.comlibretexts.org In the case of PBBs, this means that congeners with the same number of bromine atoms (homologs) can have different chemical and physical properties depending on where the bromine atoms are attached to the biphenyl rings. cdc.govnih.gov

The PBB family is divided into 10 homologous groups, from monobromobiphenyl to decabromobiphenyl (B1669990). The number of possible positional isomers varies for each homolog group. For pentabromobiphenyls, the homolog group to which this compound belongs, there are 46 possible isomers. cdc.govnih.govwikipedia.org

The specific substitution pattern of this compound indicates that one phenyl ring has bromine atoms at the 2, 3, and 4 positions, while the second ring has bromine atoms at the 4' and 5' positions. This distinct arrangement of bromine atoms differentiates it from its other 45 pentabrominated isomers and fundamentally determines its physicochemical properties and environmental behavior.

Table 1: Number of Possible Positional Isomers for PBB Homologs

| Homolog Group | Number of Bromine Atoms | Number of Possible Isomers |

|---|---|---|

| Monobromobiphenyl | 1 | 3 |

| Dibromobiphenyl | 2 | 12 |

| Tribromobiphenyl | 3 | 24 |

| Tetrabromobiphenyl | 4 | 42 |

| Pentabromobiphenyl | 5 | 46 |

| Hexabromobiphenyl | 6 | 42 |

| Heptabromobiphenyl | 7 | 24 |

| Octabromobiphenyl | 8 | 12 |

| Nonabromobiphenyl | 9 | 3 |

| Decabromobiphenyl | 10 | 1 |

Data sourced from the Agency for Toxic Substances and Disease Registry and other scientific literature. cdc.govnih.govwikipedia.org

Stereochemical Aspects Relevant to Environmental Behavior

The stereochemistry of PBBs plays a significant role in their environmental persistence and toxicological profile. The two phenyl rings in a biphenyl molecule are connected by a single carbon-carbon bond, around which rotation can occur. nih.govcdc.gov However, the presence of bulky substituents, such as bromine atoms, in the ortho positions (2, 2', 6, and 6') can hinder this rotation. nih.govcdc.gov

This restricted rotation gives rise to a phenomenon known as atropisomerism, where the molecule can exist as stable, non-superimposable mirror images (enantiomers). These molecules are chiral despite not having a traditional chiral center. The degree of planarity of the PBB molecule is largely determined by the number of ortho bromine substituents. cdc.gov

Non-ortho substituted PBBs: These congeners have no bromine atoms in the ortho positions. The rings can rotate more freely, allowing the molecule to adopt a nearly planar or coplanar configuration.

Mono-ortho substituted PBBs: With one bromine atom in an ortho position, these molecules can also achieve a near-planar configuration. nih.gov

Di-ortho or more highly ortho-substituted PBBs: The steric hindrance from two or more large bromine atoms in the ortho positions forces the phenyl rings to twist relative to each other, resulting in a non-planar, more rigid structure. cdc.gov

Congener-Specific Identification within Commercial PBB Mixtures (e.g., FireMaster BP-6, FireMaster FF-1)

Commercial PBB products were not single congeners but rather complex mixtures of different PBBs, manufactured for use as flame retardants. cdc.govnih.gov The most well-known of these mixtures in the United States were produced under the trade name FireMaster. cdc.govnih.gov The two primary products were FireMaster BP-6, a solid mixture, and FireMaster FF-1, which was FireMaster BP-6 milled with 2% calcium silicate to prevent caking. epa.gov

The exact composition of FireMaster mixtures could vary between and even within batches. cdc.gov However, detailed analysis has identified the major and minor components. The predominant congeners in these mixtures were hexabromobiphenyls, with 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) being the single most abundant component, often comprising over 50% of the mixture. cdc.govresearchgate.net Heptabromobiphenyls were also major constituents. nih.gov

Pentabromobiphenyls, including the this compound congener, were present in smaller proportions due to incomplete bromination during the manufacturing process. nih.gov Identifying specific congeners like PBB-118 within these complex mixtures requires sophisticated analytical techniques, primarily gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD). researchgate.netepa.govnih.gov These methods allow for the separation of individual congeners from the mixture and their subsequent identification and quantification based on their mass spectra and retention times.

Table 2: Representative Congener Composition of FireMaster PBB Mixtures

| PBB Congener | PBB Number | Homolog Group | Approximate Weight % in FireMaster BP-6 / FF-1 |

|---|---|---|---|

| 2,2',4,5,5'-Pentabromobiphenyl (B1595030) | PBB-101 | PentaBB | 11% |

| This compound | PBB-118 | PentaBB | Present, but typically a minor component |

| 2,2',3,4,4',5'-Hexabromobiphenyl | PBB-138 | HexaBB | Minor Component |

| 2,2',4,4',5,5'-Hexabromobiphenyl | PBB-153 | HexaBB | 54.6% - 68% |

| 2,2',3,4,4',5,5'-Heptabromobiphenyl | PBB-180 | HeptaBB | 12% - 21.3% |

Note: The composition of FireMaster varied. The values presented are representative ranges from various analyses. The presence of specific minor congeners like PBB-118 has been confirmed, though precise percentages are not always reported. nih.govcdc.govresearchgate.net

Synthetic Pathways and Environmental Formation Mechanisms

Industrial Synthesis Routes for Polybrominated Biphenyl (B1667301) Mixtures

The commercial production of polybrominated biphenyls (PBBs), which began in 1970, primarily involved the bromination of biphenyl. nih.gov This process was considered more specific than the chlorination process used for polychlorinated biphenyls (PCBs), resulting in a smaller number of product mixtures. nih.gov

One common industrial synthesis method was a Friedel-Crafts type reaction. nih.govepa.gov In this process, biphenyl was reacted with bromine in the presence of a catalyst such as iron or aluminum chloride. nih.govepa.gov An alternative approach involved dissolving biphenyl in a solvent like ethylene (B1197577) bromide and then reacting it with bromine, again using a catalyst like aluminum chloride or aluminum bromide. nih.gov Another described method utilized bromine chloride, often in a stoichiometric excess, to achieve the desired level of bromination, such as in the production of decabromobiphenyl (B1669990). nih.gov

The major commercial PBB products were categorized based on their average bromine content, namely hexabromobiphenyl, octabromobiphenyl, and decabromobiphenyl. nih.govcdc.gov From 1970 to 1976, the United States produced approximately 13.3 million pounds of PBBs, with hexabromobiphenyl mixtures accounting for about 88% of the total. nih.gov The most prominent hexabromobiphenyl product was marketed under the trade name FireMaster®. cdc.gov These industrial mixtures were not single compounds but rather complex formulations of various PBB congeners. pops.int

Specific Laboratory Synthesis and Purification Protocols for 2,3,4,4',5-Pentabromobiphenyl

While industrial production focused on creating mixtures, specific PBB congeners like this compound (PBB-118) have been synthesized on a laboratory scale for research and analytical purposes. nih.govumich.edu One general method for synthesizing specific PBB congeners involves the diazo coupling of a brominated aniline (B41778) with an excess of a corresponding bromobenzene. nih.gov For instance, the synthesis of 2,3,3',4,4',5'-hexabromobiphenyl has been achieved through the diazo coupling of 3,4,5-tribromoaniline (B1304853) with 1,2,3-tribromobenzene. nih.gov

A study by Robertson et al. in 1980 specifically described the synthesis and purification of 2,3',4,4',5-pentabromobiphenyl, which was identified as a component of the commercial FireMaster® mixtures. umich.edu Another research effort detailed the synthesis of all possible laterally-substituted polybrominated biphenyl congeners that contain two para bromines, a category that includes congeners with the structural characteristics of this compound. nih.gov

Purification of the synthesized congeners is a critical step to obtain a pure compound for toxicological and analytical studies. nih.gov Methods for purifying PBBs from reaction mixtures or commercial products often involve chromatographic techniques. For extracts from environmental or biological samples, purification may involve steps like gel permeation chromatography to remove lipids, followed by fractionation on adsorbents like activated basic alumina. eurl-pops.eu

Formation of PBB Congeners as Byproducts or Impurities in Industrial Processes

Industrial PBB products were not pure substances but complex mixtures of different congeners and, in some cases, other brominated compounds. cdc.govpops.int The composition of these mixtures could vary between batches. pops.int The commercial hexabromobiphenyl mixture, FireMaster® BP-6, was the primary product used, and FireMaster® FF-1 was created by grinding BP-6 and adding calcium polysilicate as an anti-caking agent. cdc.govpops.int

Analysis of FireMaster® products revealed a wide range of PBBs, from di-brominated to octa-brominated congeners. cdc.gov The major component was typically 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), but other congeners, including the pentabromobiphenyl PBB-118, were present as significant components or impurities. cdc.govumich.eduacs.org In addition to various PBB congeners, other impurities such as mixed bromochlorobiphenyls and polybrominated naphthalenes have also been detected in FireMaster® mixtures. epa.govpops.int

The table below details the congener composition found in different analyses of the commercial hexabromobiphenyl mixture, FireMaster® BP-6.

| PBB Homologue Group | Congener Name | Congener IUPAC No. | Percentage in FireMaster® BP-6 (Analysis 1) epa.gov | Percentage in FireMaster® BP-6 (Analysis 2) cdc.gov |

| Tetrabromobiphenyl | 2% | |||

| Pentabromobiphenyl | This compound | PBB-118 | 10% | Present, not quantified umich.edu |

| Hexabromobiphenyl | 2,2',4,4',5,5'-Hexabromobiphenyl | PBB-153 | 63% | 53.9–68.0% |

| Heptabromobiphenyl | 2,2',3,4,4',5,5'-Heptabromobiphenyl | PBB-180 | 14% | 7.0–27.3% |

| Other Bromobiphenyls | 11% |

Analytical Methodologies for Environmental Quantification of Polybrominated Biphenyls

Sample Preparation Techniques for Complex Environmental Matrices

The initial and one of the most critical stages in the analysis of 2,3,4,4',5-pentabromobiphenyl is the preparation of the sample. This process is designed to extract the target analyte from the complex environmental matrix and remove interfering compounds that could compromise the accuracy of subsequent analysis.

Extraction Methods (e.g., Solvent Extraction, Pressurized Liquid Extraction)

The choice of extraction method depends on the nature of the sample matrix. Common techniques include traditional solvent extraction and more modern, automated methods like pressurized liquid extraction (PLE).

Solvent Extraction: This conventional method involves the use of organic solvents to dissolve and separate PBBs from the sample matrix. For solid samples like soil and sediment, Soxhlet extraction with a solvent such as hexane (B92381) is a well-established technique. epa.gov Animal tissues often require grinding with a drying agent like anhydrous sodium sulfate (B86663) before extraction. epa.gov For aqueous samples, liquid-liquid extraction with a suitable solvent mixture, such as hexane and diethyl ether, is employed after protein denaturation. nih.gov While effective, traditional solvent extraction methods can be time-consuming and require large volumes of organic solvents. conicet.gov.ar

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE is a more rapid and efficient alternative to traditional methods. conicet.gov.armdpi.com This technique uses solvents at elevated temperatures and pressures, which enhances the extraction efficiency and reduces solvent consumption. mdpi.com For instance, a method for extracting PBBs from fish samples utilized pressurized liquid extraction with n-hexane at 100°C. nih.gov The effectiveness of PLE is influenced by parameters such as solvent type, temperature, pressure, and the number of extraction cycles, which must be optimized for different matrices. nih.govresearchgate.net

Table 1: Comparison of Extraction Methods for PBBs

| Feature | Solvent Extraction (Soxhlet) | Pressurized Liquid Extraction (PLE) |

|---|---|---|

| Principle | Continuous extraction with a cycling distilled solvent. | Extraction with solvent at elevated temperature and pressure. mdpi.com |

| Typical Solvents | Hexane, Toluene, Hexane/Acetone mixtures. epa.govnih.gov | n-Hexane, Dichloromethane, n-Pentane, n-Heptane. nih.govresearchgate.netrsc.org |

| Advantages | Well-established, simple apparatus. | Faster, less solvent consumption, automated. conicet.gov.armdpi.com |

| Disadvantages | Time-consuming, large solvent volumes, potential for analyte degradation at solvent boiling point. conicet.gov.ar | Requires specialized equipment, optimization of multiple parameters. nih.govresearchgate.net |

| Example Application | Extraction of PBBs from soil and sediment samples using hexane. epa.gov | Simultaneous extraction and cleanup of PBBs in fish using n-hexane. nih.gov |

Cleanup Procedures for Matrix Interference Reduction

Following extraction, the resulting solution contains the target PBBs along with a variety of co-extracted matrix components, such as lipids, fats, and other organic macromolecules, which can interfere with chromatographic analysis. afmps.becdc.gov Therefore, a cleanup step is essential.

Common cleanup techniques involve column chromatography using adsorbents like Florisil, silica (B1680970) gel, and alumina. epa.govcdc.gov For samples with high lipid content, such as fish and adipose tissue, gel permeation chromatography (GPC) is often used to separate the large lipid molecules from the smaller PBB analytes. nih.gov A frequently employed method for removing lipids is treatment with concentrated sulfuric acid, which can be applied directly to the extract or by using silica gel impregnated with sulfuric acid in a column. afmps.becdc.gov

For instance, in the analysis of PBBs in fish samples, a simultaneous extraction and cleanup method was developed using pressurized liquid extraction with silica modified with sulfuric acid to retain lipids. nih.gov Similarly, for the analysis of PBBs in adipose tissue, a cleanup procedure involving a glass column packed with acidified silica, alumina, and anhydrous sodium sulfate has been successfully used. afmps.beresearchgate.net These cleanup steps are crucial for obtaining a clean extract that allows for sensitive and accurate quantification of this compound.

Chromatographic Separation Techniques for PBB Congeners

Due to the existence of numerous PBB congeners with similar chemical properties, their separation is a significant analytical challenge. High-resolution chromatographic techniques are indispensable for resolving individual congeners from complex mixtures.

Gas Chromatography (GC) Principles and Applications

Gas chromatography is the primary technique used for the separation of PBBs. cdc.gov In GC, a gaseous mobile phase carries the volatilized sample through a stationary phase located in a column. The separation is based on the differential partitioning of the analytes between the two phases. For PBB analysis, capillary columns are required to achieve the necessary separation of individual congeners. cdc.gov

The choice of the stationary phase within the GC column is critical. Non-polar or semi-polar phases, such as those based on dimethylpolysiloxane (e.g., DB-5), are commonly used. The oven temperature program is carefully controlled to optimize the separation of the various PBB congeners. Detectors with high sensitivity and selectivity for halogenated compounds, such as the electron capture detector (ECD) and mass spectrometers (MS), are typically employed. cdc.gov

High-Resolution Gas Chromatography (HRGC) for Isomer Resolution

To achieve the separation of closely related isomers, such as the various pentabromobiphenyl congeners, high-resolution gas chromatography (HRGC) is essential. cdc.govepa.gov HRGC utilizes long, narrow-bore capillary columns that provide a large number of theoretical plates, leading to superior separation efficiency. lasany.org This high resolving power is crucial for separating PBB congeners that may co-elute on standard GC columns. iarc.fr For example, the separation of the PBB-153 congener from the polybrominated diphenyl ether (PBDE) congener BDE-154, which often co-elute, requires the use of specific HRGC columns. nih.goviarc.fr The use of HRGC is indispensable for the definitive, isomer-specific quantification of compounds like this compound in environmental samples. epa.gov

Table 2: Typical GC Columns for PBB Analysis

| Column Type | Stationary Phase | Application | Reference |

|---|---|---|---|

| Capillary | DB-5MS | Separation of PBDEs and PBBs in serum | chromatographyonline.com |

| Capillary | DB-XLB | Baseline resolution of PBB-153 and BDE-154 | chromatographyonline.com |

| Capillary | HT-8 | Separation of PBB and PCB congeners | afmps.be |

| Glass Packed | 2% OV-101 on Gas-Chrom Q | General PBB analysis in environmental samples | epa.gov |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the gold standard for the definitive identification and quantification of PBBs. cdc.gov MS provides information about the mass-to-charge ratio of ionized analytes, allowing for highly specific detection.

For the analysis of PBBs, electron ionization (EI) is a common ionization technique. afmps.be In EI-MS, the molecular ion and characteristic fragment ions are monitored. The fragmentation patterns of PBBs often involve the loss of bromine atoms, providing structural information. afmps.be To enhance sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed. nih.govnih.gov In MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are monitored, which significantly reduces matrix interference. afmps.benih.gov

Another sensitive technique is electron capture negative ionization (ECNI), which is particularly effective for highly brominated compounds. nih.goviarc.fr However, ECNI can sometimes lead to co-elution issues with other brominated compounds if not coupled with high-resolution separation. nih.govresearchgate.net

For accurate quantification, isotope dilution mass spectrometry (IDMS) is often the method of choice. nih.govnih.govresearchgate.net This involves adding a known amount of a stable isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample at the beginning of the analytical procedure. The labeled compound serves as an internal standard, correcting for any losses during sample preparation and analysis, thereby improving the accuracy and precision of the results. researchgate.net

Table 3: Mass Spectrometric Parameters for PBB Analysis

| Parameter | Description | Typical Setting/Value | Reference |

|---|---|---|---|

| Ionization Mode | Method of creating ions from analyte molecules. | Electron Ionization (EI), Electron Capture Negative Ionization (ECNI). | afmps.beiarc.fr |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole, Ion Trap, High-Resolution Mass Spectrometer (HRMS). | epa.govnih.govresearchgate.net |

| Detection Mode | Method of monitoring ions. | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) for MS/MS. | chromatographyonline.comnih.gov |

| Quantification | Method for determining the concentration of the analyte. | Isotope Dilution using ¹³C-labeled internal standards. | nih.govnih.govresearchgate.net |

| Precursor/Product Ions (for MS/MS) | Specific ions selected for fragmentation and detection. | Varies depending on the specific PBB congener. | afmps.benih.gov |

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the trace analysis of PBBs, including this compound, in environmental samples. mdpi.com Its primary advantage lies in its ability to provide high selectivity and sensitivity, which is essential for distinguishing target analytes from complex matrix interferences. thermofisher.com HRMS instruments, such as the Orbitrap, can achieve sub-1 ppm mass accuracy, allowing for confident identification and quantification of compounds at part-per-trillion concentrations. thermofisher.com This level of precision is fundamental for conducting ultrasensitive analysis and is increasingly being applied in environmental studies to monitor persistent organic pollutants (POPs). mdpi.com

The capability of HRMS to perform full-scan analysis with high resolving power (up to 240,000 at m/z 200) enables broad-scope screening and retrospective analysis of data, meaning samples can be re-examined for newly identified contaminants long after the initial analysis. mdpi.comthermofisher.com This is particularly valuable in environmental monitoring where the list of relevant pollutants is constantly evolving. For PBBs, HRMS helps to overcome challenges such as co-eluting isomers and matrix interferences that can plague lower-resolution instruments. thermofisher.com

Electron Ionization (EI) and Negative Chemical Ionization (NCI) Modes

Gas chromatography-mass spectrometry (GC-MS) is the primary method for PBB analysis, and the choice of ionization mode significantly impacts the results. researchgate.netchromatographyonline.com The two most common modes are Electron Ionization (EI) and Negative Chemical Ionization (NCI).

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to produce molecular ions and a variety of fragment ions. researchgate.netresearchgate.net This fragmentation pattern is highly specific and reproducible, acting as a chemical fingerprint that is invaluable for the structural confirmation and identification of PBB congeners. researchgate.net EI is often used in tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring mode, which enhances selectivity for quantifying PBBs in complex matrices like human serum. nih.govnih.gov However, the extensive fragmentation can sometimes lead to a less intense molecular ion, which can be a limitation for some compounds. researchgate.net

Negative Chemical Ionization (NCI) , specifically Electron Capture Negative Ionization (ECNI), is a "soft" ionization technique that is highly sensitive for electrophilic compounds like PBBs. iarc.fr In this mode, low-energy electrons are captured by the halogenated molecules, leading to the formation of negative ions. researchgate.net For PBBs, this often results in the formation of abundant bromide ions (m/z 79 and 81). researchgate.net ECNI is significantly more sensitive than EI for detecting trace amounts of PBBs, with limits of quantification that can be much lower. researchgate.net A comparison study on the related polybrominated diphenyl ethers (PBDEs) found that GC/ECNI-MS had limits of quantification ranging from 20 to 497 fg, whereas GC/EI-MS ranged from 519 to 2966 fg. researchgate.net The main drawback of NCI is its lower specificity; since it often relies on detecting the unspecific bromide ion, it is susceptible to interference from other co-eluting brominated compounds. researchgate.net

Table 1: Comparison of EI and NCI Ionization Modes for PBB Analysis

| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |

| Ionization Type | Hard | Soft |

| Primary Output | Molecular ion and characteristic fragment ions researchgate.net | Abundant bromide ions (m/z 79, 81) researchgate.net |

| Selectivity | High, provides structural confirmation researchgate.net | Lower, risk of interference from other brominated compounds researchgate.net |

| Sensitivity | Good, but generally lower than NCI researchgate.net | Very high, ideal for trace-level quantification researchgate.netiarc.fr |

| Primary Use | Compound identification and quantification researchgate.netnih.gov | Ultra-trace quantification researchgate.net |

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary method for achieving the highest accuracy and precision in the quantification of organic analytes like PBBs. researchgate.net This technique compensates for analytical errors that can occur at any stage, from sample preparation and extraction to the final instrumental measurement. researchgate.netnih.gov

The principle of IDMS involves adding a known amount of an isotopically labeled analogue of the target compound (e.g., ¹³C-labeled this compound) to the sample at the very beginning of the analytical procedure. nih.govresearchgate.net This labeled internal standard is chemically identical to the native analyte and will therefore behave in the same way during extraction, cleanup, and GC injection. nih.gov By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometric analysis, the initial concentration of the native analyte in the sample can be calculated with high accuracy, as any losses during the process will affect both the native and labeled compounds equally. researchgate.netnih.gov IDMS is frequently used in methods developed to support epidemiological studies and for the certification of reference materials. nih.govresearchgate.netoup.com

Quality Assurance and Quality Control (QA/QC) Protocols in PBB Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential for generating reliable and defensible data in the analysis of PBBs. electronics.orggreenpolicyplatform.org A comprehensive QA/QC plan should be established from the outset of any monitoring program. greenpolicyplatform.org

Key components of a QA/QC protocol in PBB analysis include:

Method Blanks: Analyzing a sample free of analyte that is subjected to the entire analytical procedure alongside the actual samples. This is done to check for contamination from solvents, reagents, or glassware. unitar.org

Certified Reference Materials (CRMs): Analyzing materials with a known, certified concentration of the target PBB congeners. This is used to assess the accuracy and trueness of the analytical method. researchgate.netoup.com For example, NIST Standard Reference Material (SRM) 1958 has been used to validate methods for PBBs. nih.gov

Spiked Samples: Fortifying a real sample matrix (e.g., sediment, serum) with a known amount of the analyte before extraction. The recovery of the spike is calculated to evaluate the method's efficiency and potential matrix effects. oup.comnih.gov

Internal Standards: As described in the IDMS section, isotopically labeled standards are added to every sample to correct for analyte losses during sample preparation and analysis. thermofisher.cnnih.gov

Method Validation: Documenting the performance of the analytical method is crucial. electronics.org This includes determining the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability), and linearity over a specific concentration range. nih.govaging-us.com For instance, one validated method reported LODs for PBBs in the low pg/mL range (0.7–6.5 pg/mL) with accuracies between 84% and 119% and relative standard deviations (RSDs) under 19%. nih.govoup.com

Inter-laboratory Comparison: Participating in studies where different laboratories analyze the same sample allows for an external assessment of a laboratory's performance and the comparability of results. greenpolicyplatform.org

Table 2: Key QA/QC Parameters and Their Purpose in PBB Analysis

| QA/QC Parameter | Purpose | Example Application |

| Method Blank | Assess laboratory contamination unitar.org | Analysis of a solvent sample with every batch of environmental samples. |

| Certified Reference Material (CRM) | Determine method accuracy and trueness oup.com | Analysis of NIST SRM 1958 to verify PBB-153 concentration. nih.gov |

| Matrix Spike | Evaluate method recovery and matrix effects nih.gov | Spiking sediment with a known amount of this compound. |

| Isotope-Labeled Internal Standard | Quantify native analyte and correct for losses researchgate.net | Adding ¹³C-PBB-153 to all samples before extraction. nih.gov |

| Limit of Detection (LOD) | Establish the lowest detectable concentration aging-us.com | Determining the LOD for PBB-153 in serum to be 2 pg/mL. aging-us.com |

| Precision (RSD) | Measure the repeatability of the method nih.gov | Ensuring the relative standard deviation (RSD) is below 15% for replicate analyses. nih.gov |

Challenges in Isomer-Specific PBB Analysis in Environmental Samples

The analysis of PBBs is complicated by the existence of 209 possible congeners, which are isomers that differ only in the number and position of bromine atoms on the biphenyl (B1667301) structure. iarc.frnih.gov A primary challenge in environmental analysis is achieving isomer-specific separation and quantification, as isomers often have very similar physicochemical properties. nih.gov

The most significant analytical hurdle is the chromatographic co-elution of different PBB isomers. iarc.frnih.gov Standard gas chromatography columns may not be able to separate all congeners from one another. nih.gov For example, the toxic congener PBB-153 is known to co-elute with other PBBs on certain GC columns, which can lead to inaccurate quantification and risk assessment. iarc.fr

To address this, analysts employ several strategies:

Multi-dimensional Gas Chromatography (GCxGC): This technique uses two different GC columns in series to provide much greater separating power than a single column, resolving many co-eluting peaks.

Use of Multiple GC Columns: Analyzing samples on two or more different columns with varying polarities can help to resolve and confirm the identity of congeners that co-elute on a single column. researchgate.net

High-Resolution Mass Spectrometry (HRMS): While not a separation technique itself, the high mass accuracy of HRMS can sometimes help distinguish between co-eluting isomers if they have even a slight difference in their exact mass or fragmentation patterns, although isomers by definition have the same exact mass.

The Mass Spectrometric Ortho Effect: A specific phenomenon where the presence of bromine atoms in the ortho positions (2, 2', 6, 6') influences the fragmentation in the mass spectrometer. This can cause differences in the mass spectra of co-eluting isomers, allowing for their differentiation and even quantification. nih.gov

Navigating the analysis of complex environmental matrices with low analyte concentrations further compounds these challenges, requiring highly specialized instrumentation and expertise to generate reliable, isomer-specific data. sustainability-directory.com

Environmental Occurrence and Global Distribution of Polybrominated Biphenyls

Spatial and Temporal Trends in Atmospheric Concentrations

Data on the atmospheric concentrations of PBBs are limited, with more research having focused on the more widely used polybrominated diphenyl ethers (PBDEs). However, the presence of PBBs in remote regions such as the Arctic is a strong indicator of their capacity for long-range atmospheric transport. inchem.orgnih.gov

Past releases of PBBs into the atmosphere occurred during their manufacture. nih.gov For instance, air emissions from vents at manufacturing plants were reported, and PBBs were detected in air samples near a PBB-manufacturing facility. nih.gov Another potential source of atmospheric PBBs is the incineration of products containing these compounds, which can lead to the formation of lesser brominated biphenyls. nih.gov

A study of osprey eggs in Finland from 1972 to 2017 revealed that PBB concentrations increased significantly until the 1990s, after which they rapidly declined. plos.org This temporal trend likely reflects the history of PBB production and subsequent regulatory actions. The highest individual value for ΣPBB analyzed since 2002 in this study was 0.531 ng/g wet weight. plos.org

Distribution and Levels in Aquatic Environments (Freshwater, Marine, Sediments)

PBBs enter aquatic environments primarily through industrial waste discharges, leachates from disposal sites, and the erosion of contaminated soils. inchem.org Due to their low water solubility and hydrophobic nature, PBBs tend to adsorb strongly to sediments, which act as a major sink for these compounds in aquatic systems. nih.govinchem.org

In the Great Lakes region of North America, PBBs have been detected in various fish species. A study on lake trout from Lakes Huron, Superior, Erie, and Ontario found that 2,2',4,4',5,5'-Hexabromobiphenyl (B1200347) (BB-153) and 2,2',4,5,5'-pentabromobiphenyl (B1595030) (BB-101) were present at the highest levels, with concentrations ranging from 189 to 2,083 pg/g wet weight and 42 to 633 pg/g wet weight, respectively. cdc.gov PBBs were detected in fish from embayments and tributaries of Lake Huron at concentrations ranging from 15 to 15,000 µg/kg (fat basis). cdc.gov

In Europe, fish from German and Swedish rivers contained 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153) at concentrations ranging from 0.3 to 0.6 µg/kg lipid. pops.int

The following table summarizes PBB concentrations found in freshwater fish:

Table 1: Polybrominated Biphenyl (B1667301) Concentrations in Freshwater Fish| Location | Species | PBB Congener(s) | Concentration | Reference |

|---|---|---|---|---|

| Lakes Huron, Superior, Erie, and Ontario, North America | Lake Trout | BB-153 | 189 - 2,083 pg/g ww | cdc.gov |

| Lakes Huron, Superior, Erie, and Ontario, North America | Lake Trout | BB-101 | 42 - 633 pg/g ww | cdc.gov |

| Lake Huron Embayments and Tributaries, North America | Various Fish | Total PBBs | 15 - 15,000 µg/kg (fat basis) | cdc.gov |

| German and Swedish Rivers, Europe | Various Fish | PBB 153 | 0.3 - 0.6 µg/kg lipid | pops.int |

| Pine River, Michigan, USA | Fathead Minnows (caged) | Total PBBs | 0.2 - 1.0 mg/kg | epa.gov |

PBBs have also been found in marine ecosystems, indicating their widespread distribution. In the North Sea and Baltic Sea, hexabromobiphenyl was the predominant congener found in fish. cdc.gov The concentration of 2,2',4,4',5,5'-hexabromobiphenyl (BB-153) in Baltic marine fish ranged from 0.2 to 4.2 mg/kg lipid. cdc.gov A study on fish from the North and Baltic Seas reported that fish from the North Sea generally had higher PBB concentrations. researchgate.net The highest total PBB concentration was measured in scarp muscle tissue at 635 +/- 107 pg/g wet weight. researchgate.net

Sediments are a significant reservoir for PBBs in aquatic environments. In the Pine River in Michigan, an area historically impacted by PBB manufacturing, nearshore sediment concentrations were as high as 77,000 µg/kg. epa.gov Downstream from the St. Louis Reservoir, sediment concentrations decreased with distance, from 6,200 µg/kg to 100 µg/kg over 24 miles. epa.gov In New Jersey, sediment samples from swamps and marshes near former chemical plants had PBB concentrations ranging from <10 µg/kg to 4.6 mg/kg. cdc.gov A sludge sample from a discharge treatment plant at one of these facilities contained 431 mg/kg of PBBs. cdc.gov

A survey of the Pine River Reservoir in Michigan estimated that the sediments contained approximately 800 lbs of PBBs. epa.gov The maximum concentration of total PBBs found in sediment core segments was 330 µg/g. epa.gov

The following table presents data on PBB concentrations in aquatic sediments:

Table 2: Polybrominated Biphenyl Concentrations in Aquatic Sediments| Location | PBB Concentration | Reference |

|---|---|---|

| Pine River, Michigan, USA (near plant outfalls) | up to 77,000 µg/kg | epa.gov |

| Pine River, Michigan, USA (downstream of reservoir) | 100 - 6,200 µg/kg | epa.gov |

| Swamps and Marshes, New Jersey, USA (near former chemical plants) | <10 µg/kg - 4.6 mg/kg | cdc.gov |

| Pine River Reservoir, Michigan, USA (maximum in core) | 330 µg/g | epa.gov |

Presence and Accumulation in Terrestrial Ecosystems (Soils, Vegetation)

Soil contamination with PBBs has primarily occurred through atmospheric deposition, land application of contaminated sewage sludge, and disposal of PBB-containing products. oup.com Significant contamination has been documented around manufacturing facilities. For example, soil from bagging and loading areas of the Michigan Chemical Corporation contained PBBs at concentrations of 3,500 and 2,500 mg/kg, respectively. nih.gov Soils near other PBB production plants in New Jersey also showed high levels of contamination. nih.gov

A study of 28 fields in Michigan that had received manure from highly contaminated dairy herds found PBB concentrations in soil ranging from non-detectable to 371 ppb. nih.gov At an electronic waste dump site in Ghana, the sum of PBDE concentrations in soil ranged from 15.6 to 96.8 ng/g dry weight, though this study focused on PBDEs, it highlights a significant source of brominated flame retardants to soil. nih.gov

The following table shows PBB concentrations found in soils:

Table 3: Polybrominated Biphenyl Concentrations in Soils| Location | Source of Contamination | PBB Concentration | Reference |

|---|---|---|---|

| Michigan Chemical Corporation, USA (bagging and loading areas) | Manufacturing | 2,500 - 3,500 mg/kg | nih.gov |

| Michigan Fields, USA | Contaminated Manure | Not detectable - 371 ppb | nih.gov |

| New Jersey, USA (near former production plants) | Manufacturing | 40 - 3,100 µg/kg and 750 - 2,800 µg/kg | nih.gov |

The uptake and translocation of PBBs by plants appear to be limited. A study investigating PBB uptake by various plant species grown in contaminated soil found no detectable levels of PBBs in the plant tissues, even in fields with the highest soil concentrations. nih.gov Another study using radiolabeled PBBs in hydroponic solutions and soil also showed no translocation of PBBs from the roots to the plant tops. acs.org This suggests that the risk of PBBs entering the terrestrial food chain through plant uptake is low.

Global and Regional Monitoring Studies of PBBs in Abiotic Media

Global and regional monitoring programs for persistent organic pollutants (POPs) have provided valuable data on the distribution of these chemicals. While many monitoring efforts have focused more extensively on other POPs like PCBs and PBDEs, PBBs are often included in these analytical schemes. unep.orgrsc.org

The United Nations Environment Programme (UNEP) has established a Global Monitoring Plan for POPs, which includes protocols for the analysis of PBDEs in matrices like air and human milk. unep.org While not specifically targeting PBBs in all instances, these programs provide a framework and often the analytical capability to detect a wide range of brominated flame retardants.

Regional studies in Europe and North America have been crucial in identifying the extent of PBB contamination. For example, monitoring in the Great Lakes has provided detailed information on PBB congener concentrations in fish. cdc.gov Similarly, studies in the Baltic and North Seas have revealed the presence and bioaccumulation of PBBs in marine life. pops.intresearchgate.net

Monitoring data from outside of North America and Northern Europe is scarce. pops.int For example, one study in the eastern Mediterranean region of Turkey did not detect hexabromobiphenyl (PBB 153) in fish samples. pops.int The International Pellet Watch program, which monitors POPs in plastic resin pellets from beaches worldwide, provides a global picture of marine pollution by compounds like PBDEs and can be an indicator for the presence of other hydrophobic pollutants. jst.go.jp

Occurrence in Remote and Arctic Regions as Evidence of Long-Range Transport

The detection of PBBs in the ecosystems of remote regions, particularly the Arctic, provides compelling evidence of their long-range atmospheric transport. inchem.orgmdpi.com Although PBBs are less volatile than some other POPs, they can be transported globally through atmospheric and oceanic currents. pops.intmdpi.com

PBBs have been detected in various Arctic biota, including seals, polar bears, and seabirds. pops.intnih.govmdpi.com For instance, PBB 153 has been found in samples from Greenland, with concentrations ranging from 0.34 to 44.26 µg/kg lipid, with the highest levels in polar bears. pops.int In the Faroe Islands, PBB 153 concentrations in fulmars, a type of seabird, were as high as 25.54 µg/kg lipid weight. pops.int Concentrations of PBB 153 in seals from the Arctic were found to be considerably lower than in seals from the more contaminated Baltic Sea. pops.int

The presence of PBBs in the Arctic, far from any known production sources, underscores their persistence and ability to travel long distances in the environment, leading to their global distribution. pops.intnih.govmdpi.com

Environmental Fate and Transformation Processes of Polybrominated Biphenyls

Photolytic Degradation Pathways and Reaction Products

Photolysis, or degradation by sunlight, is a primary transformation process for PBBs in the environment. cdc.gov When exposed to ultraviolet (UV) light, the bromine atoms can be stripped from the biphenyl (B1667301) structure in a process called reductive debromination. cdc.govpops.int Studies on commercial PBB mixtures like FireMaster BP-6, which is primarily composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), have shown that photolysis leads to the formation of less-brominated congeners, including 2,3',4,4',5-pentabromobiphenyl and 2,2',4,4',5-pentabromobiphenyl, as well as various tetrabromobiphenyls. cdc.govnih.gov

The specific products of photolysis depend on the starting PBB congener and the position of the bromine atoms. For instance, the photolysis of 2,2',4,4',5,5'-hexabromobiphenyl is expected to produce 2,3',4,4',5-pentabromobiphenyl, which can then be further degraded to 3,3',4,4'-tetrabromobiphenyl. cdc.gov Research on the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl in hexane (B92381) identified several pentabromobiphenyl and tetrabromobiphenyl photoproducts. nih.gov The rate of debromination can be influenced by the position of the bromine atom, with some studies suggesting that para debromination occurs more readily than ortho or meta debromination. nih.gov

While photolysis is a significant degradation pathway, its effectiveness in soil is limited to the very top layer that sunlight can penetrate. cdc.gov The presence of other substances, like manure, can also impact the rate of photodegradation, although the exact mechanisms are not fully understood. cdc.gov

Biotic Transformation Mechanisms in Environmental Media

Microbial Debromination Processes in Sediments and Soils

In anaerobic (oxygen-free) environments like sediments and deep soils, microbial reductive debromination is a key process for the breakdown of PBBs. oup.comoup.com This process involves microorganisms using the PBB molecule as a terminal electron acceptor, leading to the removal of bromine atoms. oup.com Studies have shown that microbial communities from PBB- and PCB-contaminated sediments can partially debrominate commercial PBB mixtures, primarily by removing meta and para bromines. oup.comoup.comnih.gov This results in the formation of lower-brominated biphenyls. oup.com

The effectiveness of microbial debromination can be influenced by the level of contamination. In some highly contaminated areas, the toxicity of the pollutants may inhibit the activity of the microorganisms capable of debromination. cdc.gov However, these dehalogenating microorganisms have been found in less contaminated downstream sediments. cdc.gov

Role of Environmental Microorganisms in PBB Biotransformation

A variety of anaerobic microorganisms are responsible for the reductive debromination of PBBs. oup.com Research has demonstrated that different microbial populations may be responsible for different debromination activities. oup.comoup.com For instance, microorganisms from PCB-contaminated sediments have been shown to completely debrominate a range of mono- to tetrabrominated biphenyls. oup.comoup.com While specific strains responsible for PBB degradation are still being identified, research on the related polybrominated diphenyl ethers (PBDEs) has identified Dehalococcoides as a key player in their debromination. frontiersin.org

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Redox Reactions)

Aside from photolysis, other abiotic (non-biological) degradation processes for PBBs in the environment are limited. PBBs are generally resistant to hydrolysis, the process of breaking down by reacting with water, because they lack functional groups that are susceptible to this reaction. cdc.gov While photolysis in aqueous solutions can lead to debromination, there is no strong evidence for the formation of hydroxylated products like phenols. cdc.gov

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The movement and availability of 2,3,4,4',5-Pentabromobiphenyl in the environment are heavily influenced by its tendency to sorb (attach) to soil and sediment particles. Due to their hydrophobic nature and low water solubility, PBBs have a strong affinity for organic matter in these matrices. epa.govcdnsciencepub.com This strong binding limits their mobility and leaching into groundwater. researchgate.net

Desorption, the release of a substance from a surface, of PBBs from soil and sediment particles is generally a slow process. Studies on related compounds have shown that sorption can be somewhat irreversible, meaning that once bound, the compounds are not easily released back into the surrounding environment. nih.gov

Table 1: Sorption and Desorption Data for Related Compounds

| Compound | Matrix | Sorption Coefficient (Kd or Kf) | Organic Carbon-Normalized Sorption Coefficient (Koc) | Reference |

|---|---|---|---|---|

| Pentabromodiphenyl ether (PeBDE) | Clay | Kd ≈ 90 L/kg | - | researchgate.net |

| Pentabromodiphenyl ether (PeBDE) | Sand | Kd ≈ 700 L/kg | - | researchgate.net |

| Pentabromodiphenyl ether (PeBDE) | Humus | Kd ≈ 45,000 L/kg | 125,000 | researchgate.net |

| 4,4'-dibromodiphenyl ether (BDE-15) | Bulk Soils | - | Koc was more than three times higher for humin than for bulk soils. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Volatilization from Environmental Compartments and Atmospheric Exchange

Volatilization, the process of a substance evaporating into the air, is another pathway for the environmental transport of PBBs. The tendency of a PBB congener to volatilize is related to its vapor pressure, which generally decreases as the number of bromine atoms increases. epa.gov Therefore, lower brominated PBBs are more likely to volatilize from soil and water surfaces than their more highly brominated counterparts. epa.govcdnsciencepub.com

Once in the atmosphere, PBBs can undergo long-range transport, allowing them to be deposited in remote areas far from their original source. pops.int The atmospheric fate of PBBs is influenced by their partitioning between the gas phase and particulate matter. cdnsciencepub.com Less brominated congeners tend to be more prevalent in the gas phase, while more highly brominated ones are more likely to be associated with airborne particles. cdnsciencepub.com

Bioaccumulation and Trophic Transfer of Polybrominated Biphenyls in Ecological Systems

Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Invertebrates)

Once introduced into aquatic environments, 2,3,4,4',5-Pentabromobiphenyl, due to its hydrophobic nature, tends to adsorb strongly to sediments and suspended organic matter. This makes it available for uptake by a variety of aquatic organisms. The primary routes of uptake for fish and invertebrates are through direct absorption from contaminated water across gills and epithelial tissues, and through the ingestion of contaminated sediment and food sources.

Bioaccumulation in Terrestrial Food Webs (e.g., Soil Invertebrates, Wildlife)

In terrestrial ecosystems, this compound strongly binds to soil particles, particularly those with high organic content, which limits its mobility but makes it a persistent source of exposure for soil-dwelling organisms. Soil invertebrates, such as earthworms, play a crucial role in the initial transfer of this contaminant from the soil into the terrestrial food web. These organisms can accumulate PBB-101 directly from the soil they ingest and inhabit.

Wildlife that preys on soil invertebrates, such as certain species of birds and small mammals, are then exposed to the contaminant. As with aquatic systems, the lipophilic nature of PBB-101 means it readily accumulates in the fatty tissues of these animals. Research on analogous compounds has demonstrated that the transfer and accumulation of these pollutants can be observed in higher-level predators, indicating a clear pathway for this compound to move through the terrestrial food web.

Biomagnification Potential Across Trophic Levels in Ecosystems

A significant concern associated with this compound is its potential for biomagnification, the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. Because PBB-101 is persistent and not easily metabolized, it is retained in the tissues of organisms. When a predator consumes prey containing this compound, the toxin is transferred and accumulates in the predator's body, often at a higher concentration.

This process is repeated at each trophic level, leading to the highest concentrations in apex predators. The biomagnification effect of PBBs within food chains results in a progressive increase in concentration at higher trophic levels. cimi.org While specific Trophic Magnification Factors (TMFs) for this compound are not widely documented, the established principles of biomagnification for persistent, lipophilic compounds strongly suggest that PBB-101 has the potential to biomagnify in both aquatic and terrestrial ecosystems. This poses a potential risk to top predators, which can accumulate hazardous levels of the contaminant.

Factors Influencing Bioavailability and Bioaccumulation Rates in Wildlife

The bioavailability and subsequent bioaccumulation of this compound in wildlife are influenced by a complex interplay of environmental and biological factors.

Environmental Factors:

Soil and Sediment Properties: The amount of organic carbon in soil and sediment is a key factor. Higher organic content can lead to stronger binding of PBB-101, potentially reducing its direct bioavailability to some organisms but creating a long-term reservoir for contamination. Soil pH and texture can also play a role in the partitioning and availability of the compound.

Contaminant Concentration: The concentration of PBB-101 in the environment directly correlates with the potential for uptake and accumulation by organisms.

Biological Factors:

Trophic Level: As discussed, an organism's position in the food web is a primary determinant of its contaminant load due to biomagnification.

Feeding Habits: The specific diet of an organism will dictate its primary route of exposure. For example, a detritivore will have a different exposure profile than a predator.

Metabolism: The ability of an organism to metabolize and excrete PBB-101 will significantly affect its bioaccumulation rate. However, PBBs are generally resistant to metabolic degradation.

Lipid Content: Due to its lipophilic nature, organisms with a higher percentage of body fat will tend to accumulate higher concentrations of PBB-101.

Age and Growth Rate: Older organisms and those with slower growth rates may have had more time to accumulate contaminants from their environment and diet.

Ecological Impact and Ecotoxicological Investigations of Polybrominated Biphenyls

Effects on Aquatic Biota (e.g., Developmental, Reproductive, Behavioral Endpoints)

Aquatic ecosystems are significant sinks for persistent organic pollutants like PBBs. These compounds adsorb to sediment and particulate matter, from which they can be taken up by a wide range of aquatic organisms, initiating entry into the food web. nih.gov

While specific studies on 2,3,4,4',5-Pentabromobiphenyl are limited, research on PBB mixtures and structurally similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) reveals significant adverse effects on fish.

Developmental and Reproductive Effects: Exposure to PBBs and related compounds is linked to a range of developmental and reproductive disorders in fish. nih.gov In Michigan, studies following industrial discharges into the Pine River showed significant PBB accumulation in various fish species. cdnsciencepub.comacademicdirect.org Research on PCBs, which are structurally analogous to PBBs, demonstrates that exposure can lead to reduced reproductive success by interfering with the endocrine system, altering sex steroid hormones, and affecting gonad growth. nih.gov Developmental effects include impaired embryonic and larval growth and reduced survival. nih.govfrontiersin.org For instance, embryonic exposure of the killifish (Fundulus heteroclitus) to the PBDE mixture DE-71 resulted in significant hatching delays. pbslearningmedia.org Similarly, studies on zebrafish (Danio rerio) have shown that PCBs can increase mortality and impair growth, particularly during early development. nih.gov

Behavioral Endpoints: Sublethal exposure to these compounds can alter fish behavior, compromising their survival. Embryonic exposure to the PBDE mixture DE-71 was found to alter activity levels, fright responses, predation ability, and learning in killifish larvae and juveniles. pbslearningmedia.org Such behavioral changes can reduce a fish's ability to find food and evade predators, ultimately impacting population health.

| Organism | Compound/Mixture | Observed Effects | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | PCBs (Aroclor 1254) | Increased mortality, impaired growth, muscle dysfunction, swimming defects. | nih.gov |

| Killifish (Fundulus heteroclitus) | PBDEs (DE-71) | Hatching delays, altered activity level, fright response, predation, and learning ability. | pbslearningmedia.org |

| General Fish Species | PCBs | Reproductive and developmental toxicity, immunotoxicity, liver damage, neurobehavioral effects. | frontiersin.org |

| Chinook Salmon (Oncorhynchus tshawytscha) | PBDE (BDE-99) | Slowly metabolized (debrominated) BDE-99 in liver microsomes. | nih.gov |

Aquatic invertebrates are crucial to ecosystem function and are often highly sensitive to chemical pollutants. Due to their role at the base of many aquatic food webs, contamination at this level can be transferred to fish, birds, and mammals.

Phytoplankton form the base of most aquatic food webs, and their health is critical for the entire ecosystem. Persistent organic pollutants can be absorbed by these microorganisms, inhibiting growth and photosynthesis and introducing toxins into the food chain. epa.gov

Research on the effects of PCBs on phytoplankton has demonstrated significant negative impacts. Concentrations as low as 0.1 µg/L of the PCB mixture Aroclor 1254 were found to reduce the growth of marine diatoms and the freshwater alga Scenedesmus quadricauda. epa.gov Studies on Great Lakes phytoplankton showed growth inhibition from PCB concentrations as low as 1 µg/L, with 50 µg/L being toxic to all tested species. The exposure also led to depression of photosynthesis and, at higher concentrations, distortion of chloroplasts. The PCB mixture Aroclor 1260 was found to significantly decrease the abundance of both picophytoplankton and heterotrophic picoplankton. Although direct studies on this compound are lacking, the evidence from PCB research suggests that PBBs likely pose a similar threat to algal and phytoplankton communities, potentially altering community structure and reducing the primary productivity that sustains aquatic ecosystems.

Environmental Remediation and Management Strategies for Pbb Contamination

Contaminated Site Assessment and Characterization Methodologies

A thorough assessment and characterization of a site contaminated with 2,3,4,4',5-Pentabromobiphenyl is the critical first step in developing an effective remediation plan. This process involves a multi-faceted approach to determine the nature and extent of contamination, the geological and hydrogeological characteristics of the site, and the potential risks to human health and the environment.

A comprehensive site characterization begins with a detailed historical review of the site's activities to identify potential source areas of PBB contamination. This is followed by a systematic sampling and analysis program. Strategic sampling approaches are crucial for accurately defining the contaminant footprint and understanding its fate and transport. Methodologies such as high-resolution site characterization (HRSC) are employed to provide a more detailed and certain understanding of contaminant distributions. HRSC utilizes scale-appropriate measurement and sample density to create a comprehensive conceptual site model (CSM), which is a dynamic representation of the site that is continually updated as more data is collected.

Analytical Methods:

The accurate quantification of this compound in environmental matrices such as soil, sediment, and water is paramount. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of PBBs. For enhanced sensitivity and selectivity, high-resolution mass spectrometry (HRMS) may be employed. Sample preparation is a critical step and typically involves extraction of the PBBs from the sample matrix using solvents, followed by a cleanup process to remove interfering substances before instrumental analysis.

Geophysical and In-Situ Characterization:

In addition to traditional sampling and laboratory analysis, several geophysical and in-situ techniques can be employed to characterize the subsurface and delineate the extent of contamination, particularly for identifying potential migration pathways and areas with non-aqueous phase liquids (NAPLs).

Electrical Resistivity Tomography (ERT): This method measures the electrical resistivity of the subsurface. While not directly detecting PBBs, it can help identify changes in subsurface geology and the presence of contaminant plumes that may have different electrical properties than the surrounding uncontaminated media. ERT has been successfully used to map plumes of other halogenated hydrocarbons.

Ground-Penetrating Radar (GPR): GPR transmits high-frequency radio waves into the ground and analyzes the reflected signals to create an image of the subsurface. It can be used to identify buried waste, map stratigraphy, and locate subsurface utilities that could act as preferential pathways for contaminant migration.

Membrane Interface Probe (MIP): This in-situ tool can provide real-time, semi-quantitative data on the vertical distribution of volatile and some semi-volatile organic compounds in the subsurface, aiding in the rapid delineation of contaminant plumes.

The integration of these various methodologies provides a comprehensive understanding of the site, which is essential for selecting and designing the most appropriate and effective remediation strategy.

Physical and Chemical Remediation Technologies

Once a site is thoroughly characterized, a range of physical and chemical remediation technologies can be considered to address this compound contamination. The selection of a specific technology or a combination of technologies depends on site-specific factors such as the concentration and extent of contamination, soil type, hydrogeology, and remediation goals.

Excavation and Containment of Contaminated Media

Excavation and containment are traditional and often effective methods for dealing with highly contaminated soils and sediments.

Excavation and Off-site Disposal: This involves the physical removal of the contaminated soil or sediment from the site. The excavated material is then transported to a licensed hazardous waste landfill for disposal. This method is straightforward and can be highly effective in removing the source of contamination. However, it can be costly, especially for large volumes of contaminated material, and involves risks associated with transportation. A significant historical example of this approach was the disposal of PBB-contaminated animal carcasses and wastes in Michigan, where contaminated materials were buried in an environmentally secure landfill with geological and hydrological features designed to prevent migration.

Containment: In situations where excavation is not feasible due to cost, depth of contamination, or proximity to structures, containment technologies can be employed. These methods aim to isolate the contaminants and prevent their migration into the surrounding environment. This can be achieved through the installation of physical barriers such as slurry walls, sheet piling, and caps. The Gratiot County landfill in Michigan, which received a large quantity of PBB-containing wastes, underwent hydrogeological investigations to assess containment and plan for corrective measures to prevent off-site migration.

Adsorption-Based Treatments (e.g., Activated Carbon)

Adsorption-based treatments utilize materials with a high affinity for PBBs to bind the contaminants and reduce their bioavailability and mobility.

Activated Carbon (AC): Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic contaminants, including PBBs. activatedcarbondepot.comhuameicarbon.com

In-situ Application: Powdered or granular activated carbon can be mixed directly into contaminated soil or sediment. This process, often referred to as stabilization or immobilization, reduces the leaching of PBBs into groundwater and their uptake by organisms. activatedcarbondepot.compuragen.com The strong adsorption of PBBs to the carbon matrix effectively sequesters the contaminants.

Permeable Reactive Barriers (PRBs): PRBs are subsurface barriers constructed with reactive materials, such as granular activated carbon, that intercept and treat contaminated groundwater as it flows through them. epa.gov This passive treatment system can be a cost-effective long-term solution for managing dissolved PBB plumes.

Ex-situ Treatment: Contaminated water can be pumped from the ground and passed through columns containing granular activated carbon to remove dissolved PBBs. puragen.com This "pump-and-treat" system is a well-established technology for groundwater remediation.

| Treatment Approach | Mechanism | Target Media | Key Advantages |

| In-situ Stabilization | Adsorption and immobilization of PBBs within the soil/sediment matrix. | Soil, Sediment | Reduces contaminant bioavailability and mobility; minimally invasive. |

| Permeable Reactive Barriers | Passive interception and adsorption of dissolved PBBs from groundwater. | Groundwater | Long-term, low-maintenance treatment of contaminant plumes. |

| Pump-and-Treat | Extraction of contaminated groundwater followed by ex-situ adsorption onto activated carbon. | Groundwater | Well-established and effective for treating dissolved-phase contamination. |

Advanced Oxidation and Chemical Dehalogenation Processes

Advanced oxidation and chemical dehalogenation processes are destructive technologies that aim to break down the PBB molecules into less toxic compounds.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic contaminants. wikipedia.org Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. spartanwatertreatment.com While extensively studied for other persistent organic pollutants like PCBs, the application of AOPs to PBBs is an area of ongoing research. nih.gov These processes can potentially mineralize PBBs to carbon dioxide, water, and bromide ions. spartanwatertreatment.com

Chemical Dehalogenation: This process involves the removal of bromine atoms from the biphenyl (B1667301) structure, rendering the molecule less toxic.

Zero-Valent Iron (ZVI): ZVI is a strong reducing agent that can be used for the reductive dehalogenation of halogenated organic compounds. Nanoscale zero-valent iron (nZVI) has a large surface area and high reactivity, making it particularly effective. nih.govacs.org The reaction involves the transfer of electrons from the iron surface to the PBB molecule, leading to the cleavage of the carbon-bromine bond and its replacement with a hydrogen atom. The effectiveness of ZVI can be enhanced by combining it with a catalyst such as palladium (Pd) to form a bimetallic system, which can significantly increase the rate of dehalogenation. nih.govacs.org

| Technology | Reagent/Process | Mechanism | Target Contaminants |

| Advanced Oxidation | O₃, H₂O₂, UV | Generation of hydroxyl radicals to oxidize PBBs. | Dissolved PBBs in water. |

| Chemical Dehalogenation | Zero-Valent Iron (ZVI) | Reductive dehalogenation of PBBs. | PBBs in soil and groundwater. |

Bioremediation Techniques for PBB-Contaminated Environments

Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances. For highly halogenated compounds like this compound, anaerobic bioremediation processes are particularly promising.

Anaerobic Debromination Enhancement

Under anaerobic conditions, certain microorganisms can use halogenated compounds as electron acceptors in a process called reductive dehalogenation. In the case of PBBs, this involves the sequential removal of bromine atoms from the biphenyl rings, a process known as debromination.

Microbial Processes:

Research on the anaerobic biodegradation of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, has shown that various anaerobic microbial consortia are capable of reductive debromination. nih.govnih.govberkeley.edu These studies have identified that the removal of bromine atoms often occurs preferentially from the meta and para positions of the phenyl rings. nih.gov The debromination of higher brominated congeners can lead to the formation of lesser brominated, and sometimes more mobile, congeners. berkeley.edu However, complete debromination to biphenyl is the ultimate goal.

Enhancement Strategies:

The efficiency of anaerobic debromination can be enhanced by creating favorable conditions for the dehalogenating microorganisms. This can involve:

Biostimulation: The addition of electron donors (e.g., lactate, acetate) and nutrients to the subsurface to stimulate the growth and activity of indigenous dehalogenating bacteria.

Bioaugmentation: The introduction of specific microbial cultures known to be effective at debrominating PBBs or similar compounds into the contaminated environment. This is particularly useful if the necessary microorganisms are not present at the site.

While bioremediation of PBBs is a complex process and can be slower than physical or chemical methods, it offers a potentially more sustainable and cost-effective solution for large, low-concentration contaminated sites. nih.gov

| Bioremediation Approach | Description | Key Objective |

| Biostimulation | Addition of nutrients and electron donors to enhance the activity of native debrominating microorganisms. | To accelerate the natural debromination process. |

| Bioaugmentation | Introduction of specific microbial cultures with proven debrominating capabilities. | To introduce the necessary biological activity for PBB degradation. |

Phytoremediation Potential for PBB Sequestration and Degradation

Phytoremediation is an emerging, cost-effective, and environmentally sustainable technology that utilizes plants and their associated microbial communities to remove, degrade, or contain contaminants from soil and water. taylorfrancis.com While specific research on the phytoremediation of this compound is limited, extensive studies on structurally similar compounds, such as polychlorinated biphenyls (PCBs), provide a strong basis for assessing its potential. The mechanisms by which plants can remediate these persistent organic pollutants (POPs) include phytoextraction, phytotransformation, and rhizoremediation. nih.gov

Phytoextraction and Sequestration: Phytoextraction is the process by which plant roots absorb contaminants from the soil, which are then translocated and accumulated in the shoots and leaves. researchgate.net For highly hydrophobic compounds like PBBs, bioavailability in soil is a major limiting factor. However, certain plant species have demonstrated the ability to uptake and accumulate significant amounts of PCBs. For instance, varieties of zucchini (Cucurbita pepo) have been shown to be effective at extracting PCBs from soil, with concentrations accumulating in both root and shoot tissues. nih.gov The extensive and deep root systems of trees like hybrid poplars also make them candidates for scavenging persistent organic pollutants. mdpi.com These plants can sequester the compounds in their biomass, which can then be harvested and managed, thereby removing the contaminant from the soil.

Phytotransformation and Degradation: Phytotransformation involves the degradation of contaminants within plant tissues through metabolic processes. Plants possess various enzymes, such as dioxygenases and peroxidases, that can break down complex organic molecules. researchgate.net While the complete mineralization of highly brominated biphenyls within plants is slow, these enzymatic processes can transform them into less toxic or more water-soluble metabolites. nih.gov

Rhizoremediation: Rhizoremediation refers to the degradation of contaminants in the soil of the rhizosphere, the area immediately surrounding the plant roots. Plants release exudates (sugars, alcohols, and acids) that stimulate the growth and activity of soil microorganisms. nih.gov This enhanced microbial activity can significantly accelerate the breakdown of persistent pollutants like PBBs. Studies on PCBs have shown that the presence of plants like alfalfa, tall fescue, and reed canarygrass significantly increases the biodegradation of these compounds compared to unplanted soils, highlighting the importance of plant-microbe interactions. nih.gov

Research on the chlorinated analog of the target compound, 2,3',4,4',5-Pentachlorobiphenyl, provides direct evidence of the potential for phytoremediation. A study using alfalfa (Medicago sativa) and Italian ryegrass (Lolium italicum) demonstrated significant reduction of this congener in contaminated soil, particularly when enhanced with a randomly methylated β-cyclodextrin (RAMEB) to improve bioavailability.

Table 1: Phytoremediation of 2,3',4,4',5-Pentachlorobiphenyl in Soil

| Plant Species | Treatment | Initial Concentration (µg/kg) | Final Concentration (µg/kg) | Reduction Percentage (%) |

|---|---|---|---|---|

| Unplanted Control | - | 28.0 | 28.0 | 0% |

| Lolium italicum (Italian Ryegrass) | + RAMEB | 28.0 | ~18.5 | ~36% |

| Medicago sativa (Alfalfa) | + RAMEB | 28.0 | ~16.5 | ~41% |

Integrated Remediation Approaches for Complex PBB Contamination

For sites with complex PBB contamination—characterized by high concentrations, the presence of mixed contaminants, and challenging soil matrices—a single remediation technology is often insufficient. Integrated remediation approaches, also known as "remediation trains," combine multiple technologies sequentially or simultaneously to achieve effective cleanup. These strategies leverage the strengths of different physical, chemical, and biological methods to overcome the limitations of individual techniques. frontiersin.orgnih.gov